2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups.
Preparation Methods
The synthesis of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable amine in a nonchlorinated organic solvent. The reaction is carried out at a temperature range of 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The resulting product is then purified and characterized using various analytical techniques.
Chemical Reactions Analysis
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Scientific Research Applications
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes and pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .
Comparison with Similar Compounds
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide can be compared with other similar compounds, such as:
3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
4-chloro-3-(trifluoromethyl)phenyl isocyanate: This compound is a precursor in the synthesis of this compound and has distinct reactivity and applications.
Properties
IUPAC Name |
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F3NO/c1-5(11)9(17)16-6-2-3-8(12)7(4-6)10(13,14)15/h2-5H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBXUJHXQAXTNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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